

Application Note: Determination of CNX-1351 IC50 using a Kinase Assay

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Compound of Interest

Compound Name: CNX-1351

Cat. No.: B612259

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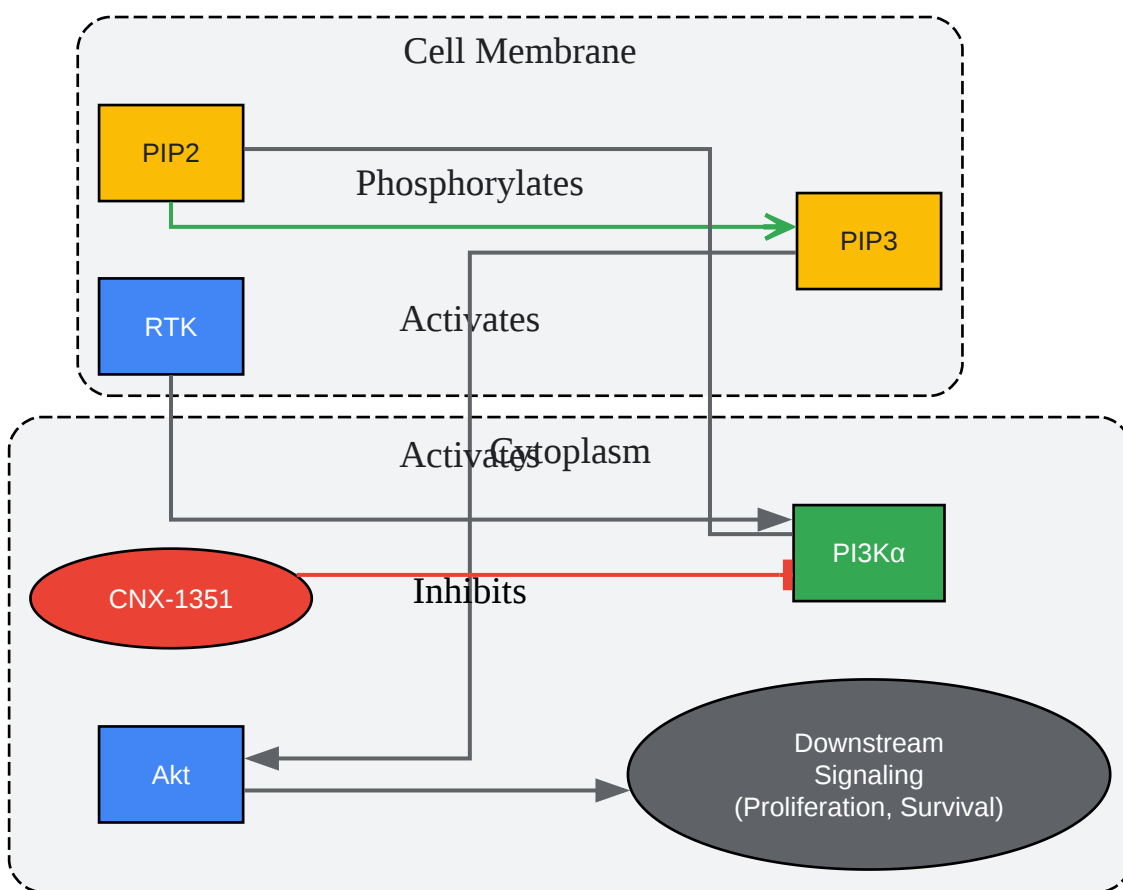
Audience: Researchers, scientists, and drug development professionals.

Introduction

CNX-1351 is a potent, isoform-selective, and targeted covalent inhibitor of Phosphoinositide 3-kinase alpha (PI3K α).^{[1][2][3]} PI3K α is a lipid kinase that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.^[4] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PI3K α a key target for cancer therapy.^[4] **CNX-1351** covalently modifies a unique cysteine residue (C862) in PI3K α , leading to its specific and prolonged inhibition.^{[4][5][6]} This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **CNX-1351** against PI3K α and other related kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

PI3K α Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes. Upon activation by receptor tyrosine kinases (RTKs), PI3K α phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which in turn modulates a variety of cellular functions. **CNX-1351** exerts its effect by inhibiting PI3K α , thereby blocking the production of PIP3 and downstream signaling.



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Figure 1: Simplified PI3K/Akt signaling pathway inhibited by **CNX-1351**.

Assay Principle

The IC₅₀ value of **CNX-1351** is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.^[1] This assay technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.^{[7][8]}

The assay involves two key steps:

- Kinase Reaction: The PI3Kα enzyme phosphorylates a biotinylated substrate (e.g., phosphatidylinositol 4,5-bisphosphate).^{[1][9]} This reaction is performed in the presence of varying concentrations of the inhibitor, **CNX-1351**.

- **Detection:** The reaction is stopped, and detection reagents are added. These include a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) which binds to the biotinylated substrate.^{[8][9][10]} When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity. The presence of an inhibitor like **CNX-1351** reduces phosphorylation, leading to a decrease in the HTRF signal.

Experimental Protocol: HTRF Kinase Assay

This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other formats.

I. Materials and Reagents

- **Enzymes:** Recombinant human PI3K α , PI3K β , PI3K δ , PI3K γ
- **Inhibitor:** **CNX-1351** (stock solution in 100% DMSO)
- **Substrate:** Biotinylated Phosphatidylinositol 4,5-bisphosphate (PIP₂)
- **ATP:** Adenosine 5'-triphosphate
- **Assay Buffer:** Buffer suitable for PI3K activity (e.g., Tris-HCl, MgCl₂, DTT, BSA)
- **Detection Reagents:** HTRF KinEASE kit containing:
 - Eu³⁺-cryptate labeled anti-phospho-substrate antibody
 - Streptavidin-XL665 (SA-XL665)
 - Detection Buffer (containing EDTA to stop the reaction)
- **Plates:** Low-volume, 384-well white assay plates
- **Instrumentation:** HTRF-compatible microplate reader

II. Reagent Preparation

- **CNX-1351** Dilution Series:
 - Prepare a 10-concentration IC₅₀ curve with 3-fold serial dilutions.[\[1\]](#)
 - Start with a high concentration (e.g., 1 μ M).[\[1\]](#)
 - Dilute the **CNX-1351** stock solution in 100% DMSO for the serial dilutions, then dilute into assay buffer to the desired working concentration. Ensure the final DMSO concentration in the assay is consistent across all wells (typically $\leq 1\%$).
- Enzyme Preparation:
 - Dilute the PI3K α enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
- Substrate/ATP Mix:
 - Prepare a mix containing the biotinylated substrate and ATP in assay buffer.
 - A typical final ATP concentration for this assay is 10 μ M.[\[1\]](#) The substrate concentration should be at or near its K_m for the enzyme.
- Detection Reagent Mix:
 - Prepare the detection mix according to the manufacturer's instructions by diluting the Eu³⁺-cryptate antibody and SA-XL665 in the provided detection buffer.

III. Assay Procedure

The assay is performed in two main steps: the enzymatic reaction followed by detection.[\[9\]](#)

Step 1: Kinase Reaction (e.g., 10 μ L total volume)

- Add 2.5 μ L of diluted **CNX-1351** or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.
- Add 2.5 μ L of the diluted PI3K α enzyme solution to all wells.

- Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 5 μ L of the Substrate/ATP mix to all wells.
- Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature or 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

Step 2: Detection (e.g., add 10 μ L)

- Stop the enzymatic reaction by adding 10 μ L of the prepared Detection Reagent Mix to each well. The EDTA in the detection buffer will chelate Mg^{2+} , thereby stopping the kinase activity. [\[9\]](#)
- Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
- Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Presentation

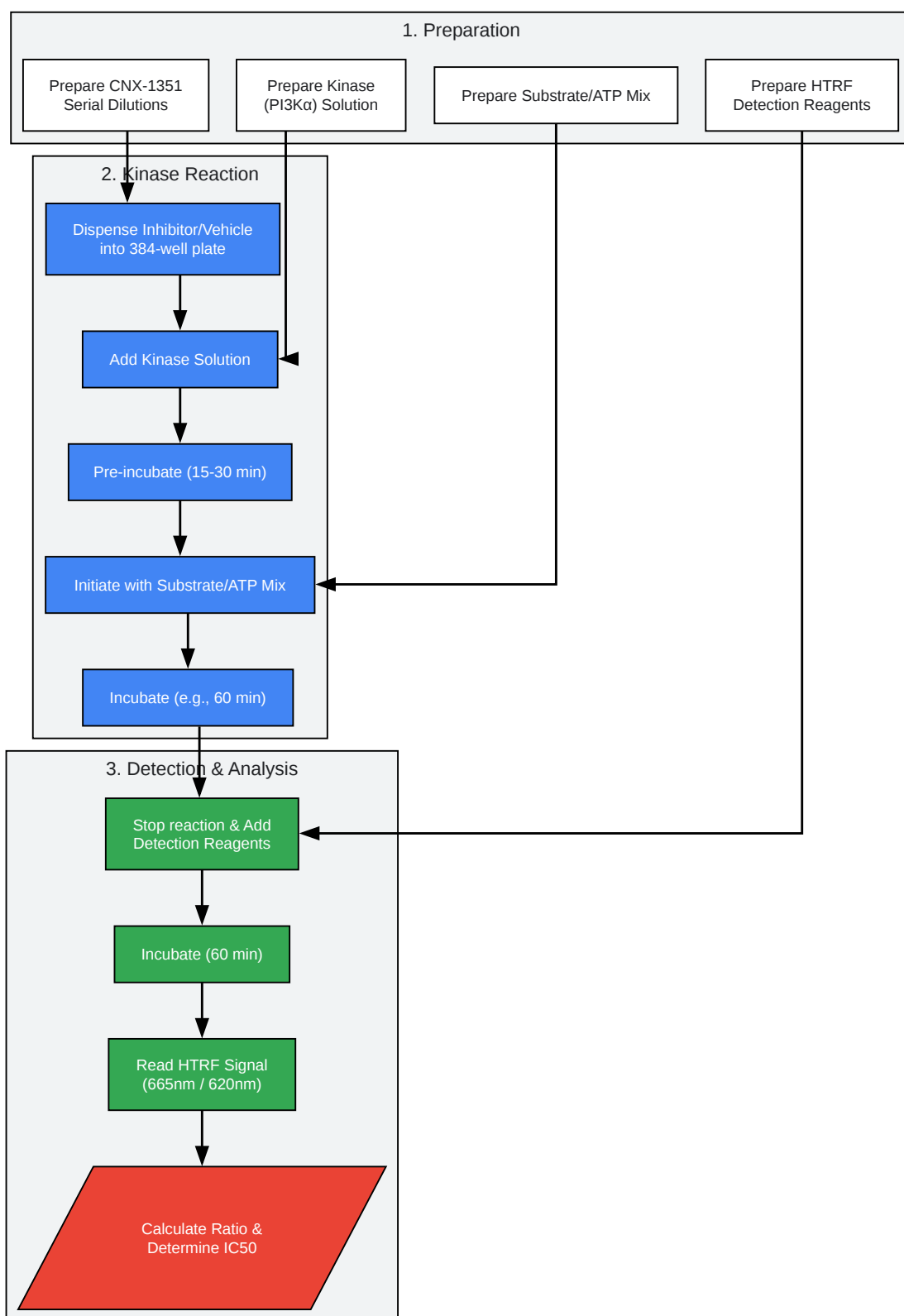
The selectivity of **CNX-1351** is demonstrated by comparing its IC₅₀ values against different PI3K isoforms.

Kinase Target	IC ₅₀ (nM)	Assay Format
PI3K α	6.8	HTRF
PI3K β	166	HTRF
PI3K δ	240.3	HTRF
PI3K γ	3020	HTRF

Table 1: IC₅₀ values of **CNX-1351** against Class I PI3K isoforms. Data sourced from MedChemExpress.[\[1\]](#)[\[2\]](#)

Experimental Workflow

The following diagram illustrates the key steps in the HTRF kinase assay for determining the IC₅₀ of **CNX-1351**.



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Figure 2: Workflow for the **CNX-1351** HTRF kinase IC50 assay.

Data Analysis

- Calculate HTRF Ratio: The raw data from the plate reader is used to calculate the HTRF ratio for each well:
 - $\text{Ratio} = (\text{Emission at 665 nm} / \text{Emission at 620 nm}) * 10,000$
- Normalize Data: The data is typically normalized to the control wells:
 - 0% Inhibition (High Signal): Wells containing enzyme but no inhibitor (vehicle control).
 - 100% Inhibition (Low Signal): Wells with no enzyme or with a high concentration of a known potent inhibitor.
 - $\% \text{ Inhibition} = 100 * (1 - [(\text{Sample Ratio} - \text{Low Control}) / (\text{High Control} - \text{Low Control})])$
- Generate IC50 Curve:
 - Plot the percent inhibition as a function of the logarithm of the **CNX-1351** concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
 - The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

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